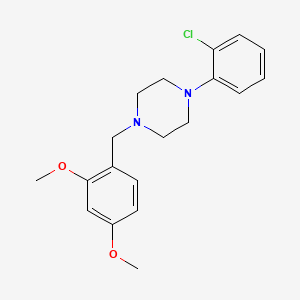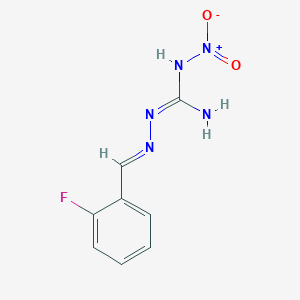![molecular formula C20H16N4O4 B5851000 methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851000.png)
methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzodioxol group, which is a common motif in organic chemistry and is found in various natural and synthetic molecules . It also seems to have a quinoxaline structure, which is a type of heterocyclic compound. These types of structures are often found in various pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound likely includes a benzodioxol group, a pyrroloquinoxaline group, and a carboxylate group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Drug Synthesis and Medicinal Chemistry
This compound can serve as a precursor for the synthesis of various drugs. Its structure contains multiple reactive sites that are useful in medicinal chemistry for creating molecules with potential pharmacological activities. For instance, derivatives of 2-aminothiazole, which share structural similarities, are used in medicine and agriculture as precursors of biologically active compounds .
Advanced Material Development
The benzodioxol and quinoxaline moieties within the compound’s structure suggest its utility in the development of new materials. These could include inert coatings for industrial applications, where such molecular structures contribute to the matrices .
Dye Dispersion
Compounds with benzodioxol structures have been utilized to disperse dyes. This application is significant in textile manufacturing, where uniform dye distribution is crucial for fabric quality .
Heavy Metal Adsorption
The compound’s structure indicates potential use as an adsorbent for heavy metals. This is particularly relevant in environmental chemistry, where removing toxic metals from water and soil is a priority .
Fluorescent Sensing
The molecular framework of this compound suggests its application in the development of fluorescent sensors. These sensors could be used for the detection of metal ions, which is important in both environmental monitoring and medical diagnostics .
Anticancer Research
Structurally related compounds have shown anticancer activity. The presence of a benzodioxol moiety, as seen in some indole derivatives, has been associated with the inhibition of cancer cell growth. Therefore, this compound could be synthesized and evaluated for its anticancer properties .
Antiviral Activity
Indole derivatives, which are structurally related to the compound , have demonstrated antiviral activity. This suggests that methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate could be explored for its potential use in antiviral drug development .
Organic Synthesis and Catalysis
The compound could be involved in organic synthesis reactions, serving as a building block for more complex molecules. Its structure is conducive to reactions like N-alkylation and intramolecular cyclization, which are fundamental in organic synthesis and catalysis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
For instance, similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may have a similar effect on these pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound may cause cell cycle arrest and induce apoptosis in certain cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-26-20(25)16-17-19(23-13-5-3-2-4-12(13)22-17)24(18(16)21)9-11-6-7-14-15(8-11)28-10-27-14/h2-8H,9-10,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUIFUEHGDUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)



![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)
![3-{[(4-methyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5850998.png)
![4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5851009.png)

